7-Bromo-5-fluoroquinoxaline
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Overview
Description
7-Bromo-5-fluoroquinoxaline is a heterocyclic compound with the molecular formula C8H4BrFN2. It is a derivative of quinoxaline, which is a nitrogen-containing bicyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoroquinoxaline typically involves the bromination and fluorination of quinoxaline derivatives. One common method includes the reaction of 5-fluoroquinoxaline with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective substitution of the bromine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-fluoroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoxaline derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
7-Bromo-5-fluoroquinoxaline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and receptor interactions.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluoroquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer activity . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
7-Bromoquinoxaline: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoroquinoxaline: Lacks the bromine atom, which may influence its chemical properties and applications.
7-Chloro-5-fluoroquinoxaline:
Uniqueness: 7-Bromo-5-fluoroquinoxaline is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The combination of these halogens can enhance the compound’s reactivity and selectivity in various reactions, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
7-bromo-5-fluoroquinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNUJVQOZMVOAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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